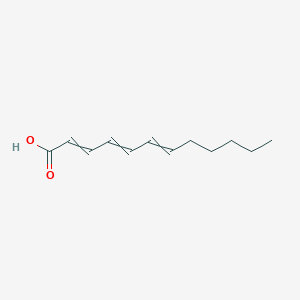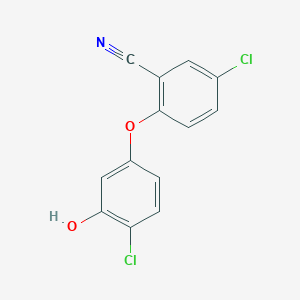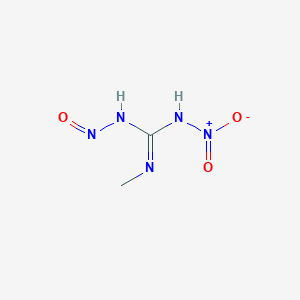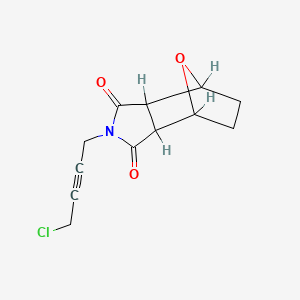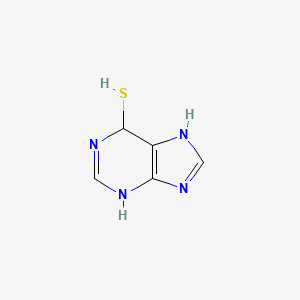
6,7-dihydro-3H-purine-6-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydro-3H-purine-6-thiol, also known as purine-6-thiol, is a thiol derivative of purine. It is a tautomer of mercaptopurine, a well-known antileukemic agent. This compound has significant biological and pharmacological properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
The synthesis of 6,7-dihydro-3H-purine-6-thiol typically involves the reaction of 6-chloropurine with thiourea under basic conditions. The reaction is carried out in a solvent such as ethanol or water, and the product is purified through recrystallization . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
6,7-Dihydro-3H-purine-6-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6,7-Dihydro-3H-purine-6-thiol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6,7-dihydro-3H-purine-6-thiol involves its conversion to active metabolites that inhibit purine synthesis. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), leading to the formation of thioguanilyic acid (TGMP). This metabolite interferes with DNA and RNA synthesis, ultimately inducing apoptosis in rapidly dividing cells .
Comparaison Avec Des Composés Similaires
6,7-Dihydro-3H-purine-6-thiol is similar to other purine derivatives such as:
Mercaptopurine: A direct tautomer of this compound, used in the treatment of leukemia.
Thioguanine: Another purine analogue with antineoplastic properties, used in the treatment of acute nonlymphocytic leukemia.
The uniqueness of this compound lies in its specific tautomeric form and its distinct biological activities, making it a valuable compound in both research and therapeutic applications.
Propriétés
Numéro CAS |
68206-96-2 |
|---|---|
Formule moléculaire |
C5H6N4S |
Poids moléculaire |
154.20 g/mol |
Nom IUPAC |
6,7-dihydro-3H-purine-6-thiol |
InChI |
InChI=1S/C5H6N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2,5,10H,(H,6,7)(H,8,9) |
Clé InChI |
MMYNJYDWTYJEJU-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1)C(N=CN2)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


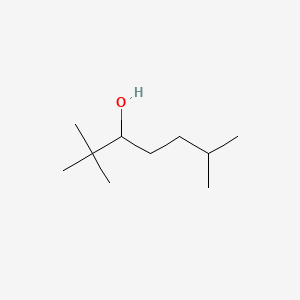
![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-6-[methyl[[2-(sulfooxy)ethyl]sulfonyl]amino]-](/img/structure/B14466394.png)

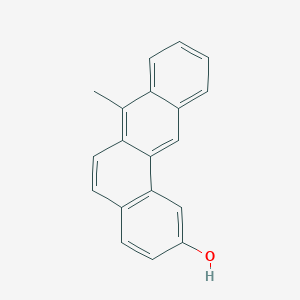
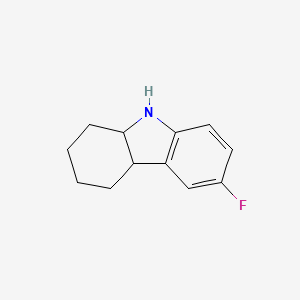

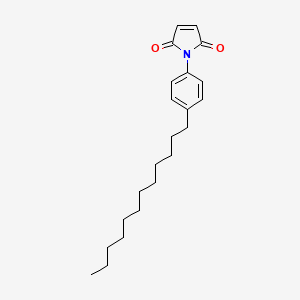
![4-[2-(6-Nitro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14466430.png)

![Pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester](/img/structure/B14466444.png)
